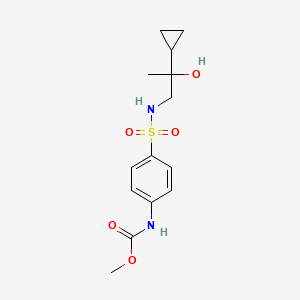
methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of carbamates typically involves the reaction of carbamoyl chlorides with alcohols . Another method involves the reaction of chloroformates with amines . Carbamates can also be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .Chemical Reactions Analysis
Carbamates are known to undergo various chemical reactions. For instance, carbamate esters arise via alcoholysis of carbamoyl chlorides . They can also be formed from chloroformates and amines . Carbamates may be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .Wissenschaftliche Forschungsanwendungen
Biological and Nonbiological Modifications
Methylcarbamate insecticides, including compounds with similar structural features to methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate, undergo various metabolic transformations in animals, plants, and insects. These modifications include hydrolysis, oxidation, dealkylation, and conjugation, leading to the formation of products such as hydroxylated derivatives and N-hydroxymethyl derivatives. Hydrolysis is a major metabolic pathway for some of these compounds in animals, while others are metabolized to acetonitrile, carbon dioxide, and methylamine in plants. In soil and water, these insecticides are hydrolyzed to their respective phenols or oximes, showcasing their environmental transformations (Knaak, 1971).
Synthetic Applications
Ortho-[(N-Methyl)carbamoyl]phenyl benzyl sulfoxide has been used as a synthetic equivalent of α-hydroxy and α-chloro benzyl carbanions through a two-step sequence involving stereoselective α-C-alkylation with alkyl bromides, followed by displacement of the sulfinyl group by an OH or a Cl. This demonstrates the synthetic utility of carbamate compounds in generating functionally diverse molecules (Volonterio, Bravo, & Zanda, 2002).
Antiviral Research
Symmetric molecules bearing a benzidine prolinamide core and terminal carbamate caps have been developed for their potential as anti-HCV agents. The structure-activity relationship studies have highlighted the importance of the nature, stereochemistry of the capping amino acid, and the size of the terminal capping carbamates in enhancing antiviral activity (Abdel Karim et al., 2020).
Prodrug Development
Basic carbamates of 4-hydroxyanisole have been explored as cyclization-activated prodrugs. These carbamates release the active drug, 4-hydroxyanisole, at pH 7.4, following a predictable intramolecular cyclization-elimination reaction. This approach showcases the potential of carbamates in the design of prodrugs with controlled drug release mechanisms (Saari et al., 1990).
Eigenschaften
IUPAC Name |
methyl N-[4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-14(18,10-3-4-10)9-15-22(19,20)12-7-5-11(6-8-12)16-13(17)21-2/h5-8,10,15,18H,3-4,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCZTFAUOFOKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
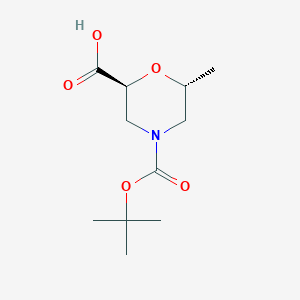
![2-Chloro-N-[2-(3-methylpiperidin-1-yl)-1-(1-methylpyrazol-4-yl)-2-oxoethyl]acetamide](/img/structure/B2601338.png)
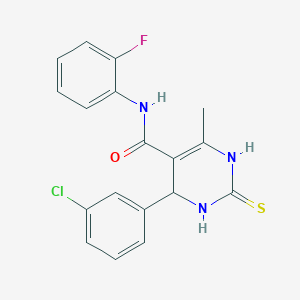
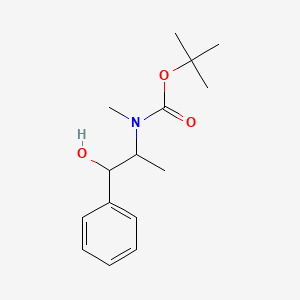
![4-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxane-4-carboxamide](/img/structure/B2601346.png)
![N,N-diethyl-4-[(3-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2601347.png)
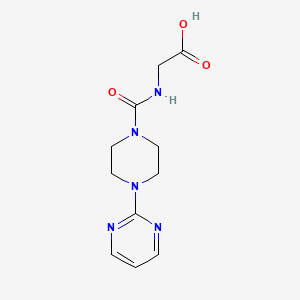
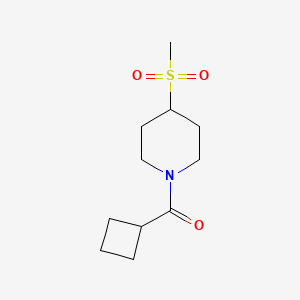
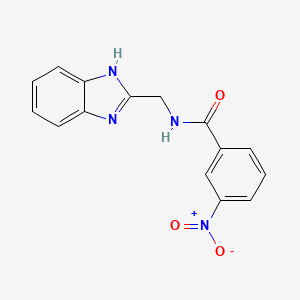

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2601356.png)
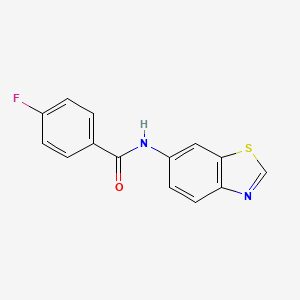
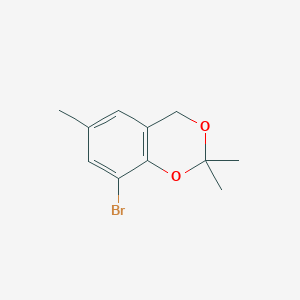
![(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2601360.png)
